
2,2'-Bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Bianthracene is a polycyclic aromatic hydrocarbon that has gained significant attention in scientific research due to its unique properties. This compound is composed of two anthracene molecules that are connected by a single bond, resulting in a rigid and planar structure.
Scientific Research Applications
2,2'-Bianthracene has been extensively studied for its applications in organic electronics, photovoltaics, and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, such as poly(2,2'-bianthracene) and poly(2,2'-bithiophene-co-2,2'-bianthracene). These materials have shown promising results in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Mechanism of Action
The mechanism of action of 2,2'-Bianthracene is not fully understood. However, it is believed to interact with the π-electron systems of the organic semiconductors, leading to an increase in charge carrier mobility and conductivity. This interaction is thought to be due to the planar and rigid structure of 2,2'-Bianthracene, which allows for efficient π-π stacking with the organic semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2'-Bianthracene. However, studies have suggested that it may have cytotoxic effects on certain cancer cells. It has also been shown to induce apoptosis in human leukemia cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2'-Bianthracene in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the research of 2,2'-Bianthracene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of focus is the investigation of its potential applications in other areas, such as sensing and catalysis. Additionally, there is a need for further studies on its cytotoxic effects and potential use in cancer therapy.
In conclusion, 2,2'-Bianthracene is a fascinating compound that has shown great potential in various scientific research applications. Its unique properties and structure make it an attractive building block for the synthesis of organic semiconductors. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Synthesis Methods
The synthesis of 2,2'-Bianthracene can be achieved through various methods. One of the commonly used methods is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,2'-dibromoanthracene with magnesium in the presence of a nickel catalyst. The resulting product is then treated with a Grignard reagent to obtain 2,2'-Bianthracene.
properties
CAS RN |
1250-59-5 |
|---|---|
Product Name |
2,2'-Bianthracene |
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-anthracen-2-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-7-21-15-27-17-23(9-11-25(27)13-19(21)5-1)24-10-12-26-14-20-6-2-4-8-22(20)16-28(26)18-24/h1-18H |
InChI Key |
LMTGSQGLFATWCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |
synonyms |
2,2'-Bianthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




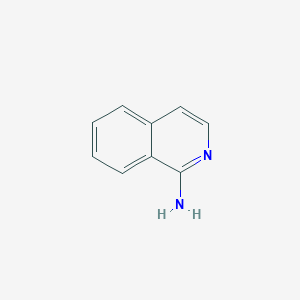
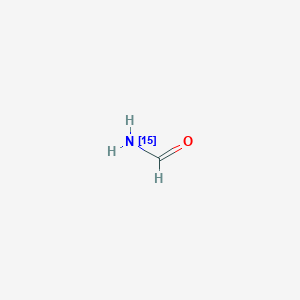
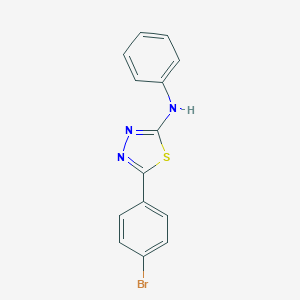
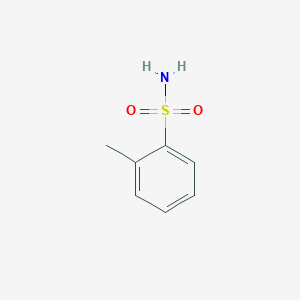
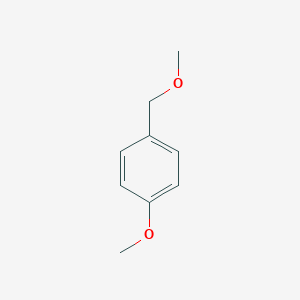
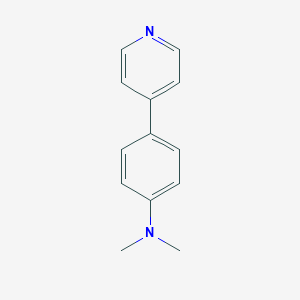
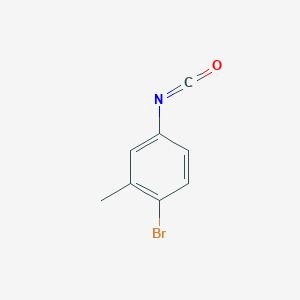
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)




